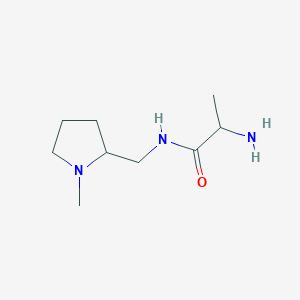

2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide

Description

(S)-2-Amino-N-(((S)-1-Methylpyrrolidin-2-yl)methyl)propanamide (CAS: 1401668-90-3) is a chiral propanamide derivative featuring a pyrrolidine moiety substituted with a methyl group at the 1-position and an amino-propanamide chain at the 2-position. The stereochemistry of both the pyrrolidine and propanamide components is critical to its pharmacological profile. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting neurological and metabolic pathways .

Properties

Molecular Formula |

C9H19N3O |

|---|---|

Molecular Weight |

185.27 g/mol |

IUPAC Name |

2-amino-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide |

InChI |

InChI=1S/C9H19N3O/c1-7(10)9(13)11-6-8-4-3-5-12(8)2/h7-8H,3-6,10H2,1-2H3,(H,11,13) |

InChI Key |

LYPQLGSXQREPCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCC1CCCN1C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide typically involves the reaction of an appropriate amine with a propanamide derivative. One common method is the reductive amination of a ketone precursor with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide" is not available. However, some search results provide relevant information regarding the compound and similar compounds.

Chemical Information

- CAS Number: 1354025-16-3

- Molecular Formula:

- Molecular Weight: 185.2667 or 185.27

- The compound is also known as this compound .

- It has the MDL No. MFCD21094374 .

Similar Compounds and Their Applications

- 2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide: This chiral compound exhibits significant biological activity, particularly in neuropharmacology. It has been studied for its potential as a modulator of neurotransmitter systems, especially those involving dopamine and serotonin receptors, suggesting therapeutic potential for treating neuropsychiatric disorders such as anxiety and depression.

- 2-Amino-N-isopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide: This compound features an amino group, an isopropyl group, and a piperidine ring, making it a versatile molecule in organic chemistry. Research indicates it exhibits significant biological activity and is studied for its potential as an enzyme inhibitor and its ability to bind to specific receptors, which may have implications for treating neurological disorders.

- Tyrosine amide derivatives: These derivatives, including IANISLIVPMMHQV-FQEVSTJZSA-N (2S)-2-amino-3-[3-fluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide, are being investigated as Rho-kinase inhibitors .

Other Relevant Information

- The study of ruthenium polypyridyl complexes has applications in dye-sensitized solar cells, photoredox catalysis, light-driven water oxidation, and biological electron transfer . These complexes can also "cage" biologically active molecules for photouncaging, which involves breaking bonds between ruthenium and coordinated ligands using light .

- Pharmaceuticals, even in low concentrations, can have adverse impacts on fish populations, as shown in a study on the effects of pharmaceutical mixtures on fathead minnows .

Mechanism of Action

The mechanism of action of 2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations

The target compound shares a pyrrolidine-propanamide backbone with several analogs, differing in substituents on the pyrrolidine ring or the amide nitrogen. Below is a comparative analysis:

Functional Implications

- Stereochemistry : The (S,S) configuration in the target compound contrasts with the (S,R) configuration in , which may alter receptor binding selectivity.

Propanamide Derivatives with Indole or Aromatic Moieties

Comparative Activity

Compounds like (S)-2-Amino-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)propanamide () incorporate indole rings, enabling π-π stacking interactions with serotonin or dopamine receptors. In contrast, the target compound lacks aromaticity, suggesting divergent targets, possibly metabolic enzymes like GLUT4 (as seen in structurally related inhibitors in ) .

Biological Activity

2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide, also referred to as (2S)-2-amino-N-((1-methylpyrrolidin-3-yl)methyl)propanamide, is a chiral amide compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by an amino group, a pyrrolidine ring, and a propanamide moiety, suggests diverse biological activities that warrant detailed exploration.

- Molecular Formula : C9H19N3O

- Molecular Weight : 185.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. This compound may modulate the activity of various biological targets due to the presence of functional groups conducive to binding interactions.

Potential Targets:

- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptors : It could act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling.

In Vitro Studies

Research indicates that this compound may possess antimicrobial properties and could be effective against specific bacterial strains. For instance, initial screenings have shown potential inhibitory effects on pathogenic bacteria, although further studies are required to establish its efficacy and mechanism of action.

Case Studies

-

Antimicrobial Activity : A study found that derivatives of pyrrolidine compounds exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting that similar structural motifs in this compound could yield comparable results.

Compound Activity Reference This compound Moderate inhibition against S. aureus - Neuropharmacological Effects : Research into related compounds has indicated potential neuroprotective effects, which may be relevant for developing treatments for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that could enhance its biological activity. The following table summarizes related compounds and their key differences:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| (2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)butanamide | C10H21N3O | Contains a butanamide moiety |

| (2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)ethanamide | C8H17N3O | Features an ethanamide moiety |

| (S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)propionamide | C10H21N3O | Contains a methyl group instead of an amino group at nitrogen |

Q & A

Basic Research Question

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) to resolve enantiomers.

- NMR Spectroscopy : Confirm stereochemistry via - and -NMR; the (S)-pyrrolidine methyl group shows distinct splitting patterns (δ 1.2–1.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H] expected for ).

- Polarimetry : Measure optical rotation ([α]) to confirm enantiopurity (>98% ee) .

How should researchers handle and store this compound to ensure stability during experiments?

Basic Research Question

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Pre-dissolve in anhydrous DMSO (1–10 mM) for biological assays, and aliquot to avoid freeze-thaw cycles. Use desiccants (e.g., silica gel) in storage containers to mitigate hygroscopic degradation. Refer to SDS guidelines for PPE (gloves, lab coat) during handling .

What strategies enhance enantioselective synthesis yields for the (S)-pyrrolidine moiety?

Advanced Research Question

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to favor the (S)-configuration.

- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in solvent systems like MTBE to resolve racemic intermediates.

- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to enrich enantiopurity. Monitor enantiomeric excess (ee) via chiral HPLC after each step .

How can researchers identify biological targets for this compound in neurological studies?

Advanced Research Question

- Radioligand Binding Assays : Screen against neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT) using -labeled ligands.

- Kinase Profiling : Use ATP-competitive assays (e.g., KinomeScan) to identify inhibition of kinases like PI3K or MAPK.

- Thermal Shift Assay (TSA) : Measure protein thermal stability shifts to infer binding to enzymes (e.g., acetylcholinesterase) .

How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Advanced Research Question

- Solvent Polarity Screening : Test solubility in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λ = 254 nm).

- Differential Scanning Calorimetry (DSC) : Analyze melting points in different solvents to identify polymorphic forms.

- Co-solvent Systems : Optimize DMSO:water (e.g., 10:90) for biological assays to balance solubility and activity .

What computational methods predict the compound’s binding affinity to proteins?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with receptor structures (PDB IDs: e.g., 4XD3 for dopamine receptors).

- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

- Free Energy Perturbation (FEP) : Calculate ΔG binding using Schrödinger Suite for lead optimization .

How should researchers address discrepancies in IC50_{50}50 values across enzyme inhibition assays?

Advanced Research Question

- Assay Standardization : Replicate under uniform conditions (pH 7.4, 25°C) and validate enzyme activity (e.g., ≥90% control activity).

- Enantiomeric Purity Verification : Re-test using chiral HPLC to rule out contamination by the (R)-enantiomer.

- Allosteric vs. Competitive Inhibition : Perform Lineweaver-Burk plots to clarify mechanism-driven variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.